molecular formula C20H15FN2O3 B3399672 2-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide CAS No. 1040645-10-0

2-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide

Cat. No.: B3399672
CAS No.: 1040645-10-0
M. Wt: 350.3 g/mol
InChI Key: SWNONSKQGRMGEA-UHFFFAOYSA-N
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Description

2-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that includes a fluoro-substituted benzamide group, an indole moiety, and a furan-2-carbonyl group, making it a subject of interest in various scientific research fields.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of cellular targets, contributing to its potential biological activities.

Mode of Action

Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound influences multiple biochemical pathways

Result of Action

Given the range of biological activities associated with indole derivatives , it is likely that this compound exerts a variety of effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Fischer indolization reaction, where an enol intermediate is exposed to hydrochloric acid under reflux conditions in toluene to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    5-fluoroindole: A fluorinated indole derivative with biological activity.

    N-(furan-2-carbonyl)indole: A compound with a similar furan-2-carbonyl group.

Uniqueness

2-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro-substituted benzamide group enhances its stability and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-fluoro-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O3/c21-16-5-2-1-4-15(16)19(24)22-14-8-7-13-9-10-23(17(13)12-14)20(25)18-6-3-11-26-18/h1-8,11-12H,9-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNONSKQGRMGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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